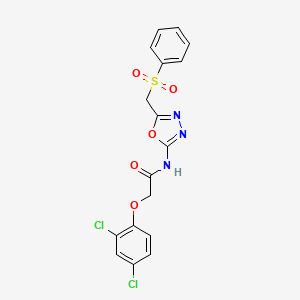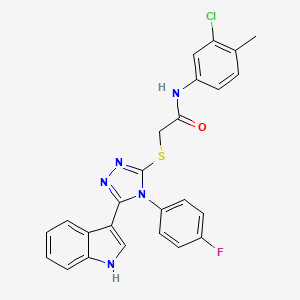
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine, also known as DPA-713, is a small molecule that has been extensively studied for its potential use as a radiotracer in positron emission tomography (PET) imaging. DPA-713 binds to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes in the brain, making it a promising tool for imaging neuroinflammation.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine binds to the TSPO, which is located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes in the brain. The exact role of TSPO in neuroinflammation is not fully understood, but it is thought to be involved in the regulation of mitochondrial function and the production of reactive oxygen species.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been shown to have minimal toxicity and is well-tolerated in animal models. It does not appear to have any significant effects on normal brain function or behavior. However, its use as a radiotracer in PET imaging does involve exposure to ionizing radiation, which can have potential risks.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine in lab experiments include its high selectivity for TSPO and its ability to provide non-invasive imaging of neuroinflammation. However, its use as a radiotracer in PET imaging requires specialized equipment and expertise, and it can be expensive and time-consuming to produce and administer. Additionally, the interpretation of PET imaging results with N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine can be complex and requires careful consideration of various factors, including the timing of imaging and the choice of reference region.
Zukünftige Richtungen
There are several potential future directions for research with N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine. One area of interest is the use of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine in the early detection and monitoring of neuroinflammation in various neurological disorders. Another potential application is the use of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine in the development of new therapies for neuroinflammatory conditions. Additionally, there is ongoing research into the development of new radiotracers that can provide even more specific and sensitive imaging of neuroinflammation in the brain.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves several steps, including the reaction of 2,4-dimethoxyaniline with nitric acid to form 2,4-dimethoxy-1-nitrobenzene, followed by reaction with 2-amino-5-chloropyrimidine to form N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine. The final product is purified by column chromatography and characterized by various analytical techniques, including NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been used in several preclinical studies to investigate neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. PET imaging with N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has shown increased binding in regions of the brain associated with neuroinflammation, providing a non-invasive method for detecting and monitoring disease progression.
Eigenschaften
IUPAC Name |
4-N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-20-7-3-4-8(9(5-7)21-2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVUSZWHUFVMIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391252.png)
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2391253.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3,4-trifluorophenyl)methanone](/img/structure/B2391256.png)
![5-(Methylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2391257.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2391258.png)
![N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2391260.png)




![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2391269.png)
